7-Methyl-1-phenylnaphthalene

Description

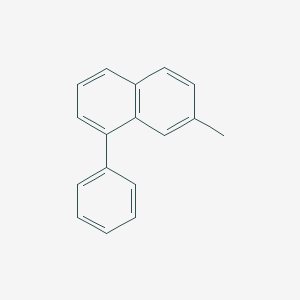

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-13-10-11-15-8-5-9-16(17(15)12-13)14-6-3-2-4-7-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWHECONTMLQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493481 | |

| Record name | 7-Methyl-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19723-03-6 | |

| Record name | 7-Methyl-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methyl 1 Phenylnaphthalene and Its Derivatives

Annulation Reactions

Annulation, or more specifically benzannulation, provides a direct and efficient route to construct the naphthalene (B1677914) skeleton. This approach typically involves the reaction of a compound containing a benzene (B151609) ring with a suitable partner to form the second aromatic ring. thieme-connect.comresearchgate.net

Boron Trifluoride Diethyl Etherate-Catalyzed Annulation

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely utilized Lewis acid catalyst in organic synthesis. fscichem.com It has been effectively employed in the annulation reaction of arylacetaldehydes with arylalkynes to produce naphthalene derivatives. dntb.gov.uaresearchgate.net

The BF₃·OEt₂-catalyzed annulation reaction provides a straightforward method for synthesizing polysubstituted naphthalenes from arylacetaldehydes and arylalkynes. dntb.gov.ua This transformation is a type of benzannulation that constructs the naphthalene core in a single step, with water being the only byproduct. lookchem.com The reaction is generally regioselective, particularly with terminal arylacetylenes. researchgate.netresearchgate.net

The synthesis of 7-Methyl-1-phenylnaphthalene can be achieved through the reaction of 2-(p-tolyl)acetaldehyde with phenylacetylene (B144264). In this specific reaction, the p-tolyl group from the aldehyde precursor ultimately forms the methyl-substituted ring of the naphthalene product, and the phenyl group from the alkyne becomes the substituent at the 1-position. The regioselectivity of the acid-catalyzed annulation directs the formation to yield this compound. The synthesis of a related compound, 1-p-tolyl-7-methyl-naphthalene-2:3-dicarboxylic acid, highlights the utility of this general substitution pattern in naphthalene synthesis. rsc.orgrsc.org

Lewis acid catalysis is fundamental to this annulation process. numberanalytics.com The mechanism involves the activation of a reactant by the Lewis acid, which acts as an electron pair acceptor. wikipedia.org

In the synthesis of naphthalenes from arylacetaldehydes and alkynes, the Lewis acid (e.g., BF₃·OEt₂) coordinates to the carbonyl oxygen of the arylacetaldehyde. This coordination increases the electrophilicity of the carbonyl carbon, facilitating an electrophilic attack on the electron-rich alkyne. researchgate.net This is followed by a cyclization step (benzannulation) and subsequent dehydration to yield the aromatic naphthalene ring. researchgate.netresearchgate.net This pathway, involving the activation of a substrate toward nucleophilic attack, is a common feature of Lewis acid catalysis in reactions involving carbonyl compounds. wikipedia.org

Specific Precursors: 2-p-Tolylacetaldehyde and Phenylacetylene

Other Acid-Catalyzed Annulation Approaches

While BF₃·OEt₂ is an effective catalyst, other Lewis and Brønsted acids have also been successfully used for the benzannulation of arylacetaldehydes with alkynes. thieme-connect.comthieme-connect.com These alternative catalysts can offer complementary reactivity and selectivity. lookchem.com

Notable examples include:

Iron(III) Chloride (FeCl₃): FeCl₃ promotes the annulation of aryl acetaldehydes with alkynes under mild, room temperature conditions, showing excellent regioselectivity. lookchem.comthieme-connect.com

Triflimide (HNTf₂): This strong Brønsted acid serves as an efficient metal-free organocatalyst for the same transformation, proceeding at room temperature with high functional group tolerance. researchgate.netresearchgate.net

Other Lewis Acids: Systems such as Gallium(III) chloride (GaCl₃) and gold/silver combinations (AuCl₃/AgSbF₆) have also been developed to catalyze this type of benzannulation. lookchem.comresearchgate.net

Comparison of Acid Catalysts in Naphthalene Synthesis via Annulation

| Catalyst | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| BF₃·OEt₂ | Lewis Acid | Inexpensive, effective for terminal arylacetylenes. | dntb.gov.uaresearchgate.net |

| FeCl₃ | Lewis Acid | Highly regioselective, operates at room temperature. | lookchem.comthieme-connect.com |

| HNTf₂ (Triflimide) | Brønsted Acid | Metal-free, high functional group tolerance. | researchgate.net |

| GaCl₃ | Lewis Acid | Efficient for benzannulation of arylacetaldehydes. | lookchem.comresearchgate.net |

| AuCl₃/AgSbF₆ | Lewis Acid System | Effective catalytic system for this transformation. | lookchem.comresearchgate.net |

Photochemical Cyclization Strategies

Photochemical reactions offer an alternative pathway for synthesizing phenylnaphthalenes. chim.it A key method is the photocyclization of 1,4-diaryl-1,3-butadienes. cdnsciencepub.com This reaction is analogous to the well-known photochemical cyclization of stilbene (B7821643) to phenanthrene. chim.itcdnsciencepub.com

The irradiation of 1-p-substitutedphenyl-4-phenyl-1,3-butadienes in the presence of an oxidizing agent like iodine leads to the formation of phenylnaphthalene derivatives. cdnsciencepub.comyorku.ca Specifically, the photocyclization can occur in two different ways, leading to a mixture of isomers. For a starting material like 1-(p-tolyl)-4-phenyl-1,3-butadiene, cyclization involving the unsubstituted phenyl ring yields 1-(p-tolyl)naphthalene, while cyclization involving the tolyl ring produces this compound. cdnsciencepub.comcdnsciencepub.com The resulting photoproducts are typically characterized and identified through independent synthesis and spectroscopic analysis. cdnsciencepub.com

Photocyclization of 1-(p-Tolyl)-4-phenyl-1,3-butadiene

| Starting Material | Reaction Type | Products | Reference |

|---|---|---|---|

| 1-(p-Tolyl)-4-phenyl-1,3-butadiene | Oxidative Photocyclization | 1-(p-Tolyl)naphthalene and this compound | cdnsciencepub.comcdnsciencepub.com |

Photocyclization of Aryl Polyenes

A notable method for the synthesis of 1-phenylnaphthalene (B165152) derivatives is the photocyclization of aryl polyenes. cdnsciencepub.comresearchgate.netcdnsciencepub.com This approach is analogous to the photochemical cyclization of stilbenes to phenanthrenes. cdnsciencepub.com Specifically, the irradiation of 1-substituted-phenyl-4-phenyl-1,3-butadienes can lead to the formation of substituted 1-phenylnaphthalenes. cdnsciencepub.comresearchgate.netcdnsciencepub.com

In this process, irradiation of a 1-p-substituted-phenyl-4-phenyl-1,3-butadiene can yield a mixture of 1-p-substituted-phenylnaphthalenes and 7-substituted-1-phenylnaphthalenes. researchgate.netcdnsciencepub.com The reaction proceeds through a dihydronaphthalene intermediate which is subsequently oxidized to the aromatic naphthalene system. cdnsciencepub.com This oxidation can occur under the photochemical reaction conditions. yorku.ca The characterization of the resulting photoproducts is often confirmed through independent synthesis. cdnsciencepub.comresearchgate.netcdnsciencepub.com

| Starting Material | Product(s) |

| 1-p-substitutedphenyl-4-phenyl-1,3-butadienes | 1-p-substituted-phenylnaphthalenes and 7-substituted-1-phenylnaphthalenes |

| 1-m-substitutedphenyl-4-phenyl-1,3-butadienes | 1-m-substitutedphenylnaphthalenes, 6-substituted-1-phenylnaphthalenes, and 8-substituted-1-phenylnaphthalenes |

Table 1: Products from Photocyclization of Substituted 1-phenyl-4-phenyl-1,3-butadienes. researchgate.netcdnsciencepub.com

Cyclization-Oxidation Reactions of Substituted Butadienes

The synthesis of 1-phenylnaphthalenes can also be achieved through the cyclization-oxidation of 1,4-diphenyl-1,3-butadienes. cdnsciencepub.comnrcresearchpress.com This method is a stilbene-like photochemical cyclization. While the photocyclization of 1,4-diphenyl-1,3-butadiene itself yields 1-phenylnaphthalene, the introduction of substituents on the phenyl rings allows for the synthesis of a variety of substituted 1-phenylnaphthalene derivatives. cdnsciencepub.com The reaction involves the formation of a dihydrophenanthrene-like intermediate which is then oxidized to the final aromatic product. cdnsciencepub.com

Multi-Step Synthesis Pathways

Multi-step syntheses provide a more controlled and often higher-yielding approach to specifically substituted naphthalenes like this compound. savemyexams.comibm.comyoutube.comudel.edu These pathways often involve the construction of a key intermediate which is then elaborated to the final product.

Approaches Involving Tetralone Intermediates

A common and versatile strategy for synthesizing 1-phenylnaphthalene derivatives involves the use of α-tetralone intermediates. cdnsciencepub.comresearchgate.net This method allows for the regioselective introduction of substituents on the naphthalene ring.

The core of this approach is the Grignard reaction between an α-tetralone and a phenylmagnesium bromide. cdnsciencepub.comgoogle.comorgsyn.org To synthesize this compound, 7-methyl-α-tetralone is reacted with phenylmagnesium bromide. cdnsciencepub.com The reaction initially forms a tertiary alcohol. cdnsciencepub.com

The required 7-methyl-α-tetralone can be synthesized from toluene (B28343) and succinic anhydride (B1165640). cdnsciencepub.com The reaction between these starting materials yields γ-(p-tolyl)butyric acid, which is then cyclized to form the tetralone. cdnsciencepub.com

The tertiary alcohol formed from the Grignard reaction is readily dehydrated to a 3,4-dihydro-1-phenylnaphthalene intermediate. cdnsciencepub.com This dehydration often occurs during the acidic workup of the Grignard reaction. The final step to achieve the aromatic naphthalene system is dehydrogenation. A highly effective reagent for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). cdnsciencepub.comdu.ac.in The dehydrogenation is typically carried out by refluxing the dihydro-intermediate with DDQ in a solvent like benzene. cdnsciencepub.com

| Reactant 1 | Reactant 2 | Intermediate | Product |

| 7-methyl-α-tetralone | Phenylmagnesium bromide | 7-methyl-1-phenyl-3,4-dihydronaphthalene | This compound |

Table 2: Synthesis of this compound via a Tetralone Intermediate. cdnsciencepub.com

Reaction of α-Tetralone Derivatives with Substituted Phenylmagnesium Bromides

Condensation Reactions with Succinic Acid Derivatives

Another classical approach to naphthalene ring systems involves the Stobbe condensation, which utilizes succinic acid esters. acs.orgwikipedia.org A related method is the Haworth synthesis, which can be adapted for naphthalene synthesis. copbela.org This involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. copbela.orgias.ac.in

For instance, the condensation of benzene with phenyl succinic anhydride in the presence of a Lewis acid like aluminum chloride can produce β-benzoyl-α-phenylpropionic acid and β-benzoyl-β-phenylpropionic acids. ias.ac.in These keto-acids can then serve as precursors for the synthesis of naphthalene derivatives. ias.ac.in The synthesis of 1-p-tolyl-7-methyl-naphthalene-2:3-dicarboxylic acids has been reported, highlighting the utility of succinic acid derivatives in constructing polysubstituted naphthalenes. rsc.orgrsc.org

Formation of Di-p-toluylidene-succinic Acids as Intermediates

The synthesis of 1-p-tolyl-7-methyl-naphthalene-2:3-dicarboxylic acids involves the use of di-p-toluylidene-succinic acids as key intermediates. rsc.orgrsc.org This multi-step process is a classic approach to constructing the naphthalene framework. The specific isomer, 1-p-tolyl-7-methyl-naphthalene, highlights the regiochemical control that can be achieved through this synthetic route.

Thermal and Photochemical Transformations of Corresponding Anhydrides

While specific details on the thermal and photochemical transformations of di-p-toluylidene-succinic anhydrides leading directly to this compound are not extensively documented in the provided results, the broader context of naphthalene synthesis often involves cyclization and aromatization steps. chemicalbook.com These transformations typically require energy input, either through heat (thermal) or light (photochemical), to facilitate the ring-closing and subsequent formation of the aromatic naphthalene core.

Palladium-Catalyzed Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods are particularly valuable for synthesizing biaryl compounds like phenylnaphthalenes.

Suzuki Coupling Mechanism for Phenylnaphthalene Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile method for synthesizing phenylnaphthalene derivatives. mdpi.comwikipedia.org The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. libretexts.org This is followed by transmetalation with an organoboron species, such as a boronic acid or ester, and concludes with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. mdpi.comlibretexts.org The use of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step. organic-chemistry.org

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (R¹-X) to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium complex. wikipedia.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This method's tolerance of various functional groups and the stability and low toxicity of the boronic acid reagents contribute to its widespread use. mdpi.comorganic-chemistry.org

Specific Examples: Palladium Acetate-Catalyzed Coupling

Palladium(II) acetate (B1210297) is a commonly used precatalyst in cross-coupling reactions. rsc.org It can be used to generate the active Pd(0) species in situ. For instance, the combination of Pd(OAc)₂ with phosphine (B1218219) ligands is effective for the Suzuki coupling of aryl and vinyl halides. organic-chemistry.org Cationic palladium(II) complexes, which can be generated from Pd(OAc)₂, have been shown to catalyze C-H activation and cross-coupling reactions under mild conditions. beilstein-journals.org The efficiency of these reactions can be influenced by the choice of ligands and additives. nih.gov For example, the use of specific ligands like Xantphos can facilitate the coupling of various substrates. nih.gov

Specialized Synthetic Routes for Substituted Phenylnaphthalenes

Wagner-Jauregg Reaction for Phenyl-Substituted Naphthalenes

The Wagner-Jauregg reaction is a classic method for synthesizing phenyl-substituted naphthalenes. wikipedia.orgchemeurope.comijpsjournal.com This reaction involves a double Diels-Alder reaction between a 1,1-diarylethylene and two equivalents of maleic anhydride. wikipedia.orgchemeurope.com The initial bis-adduct undergoes aromatization to form the naphthalene ring system with a phenyl substituent. wikipedia.orgchemeurope.com This reaction is notable because the presence of the second phenyl group on the ethylene (B1197577) starting material activates the styryl group for the Diels-Alder reaction, even at the cost of its aromaticity. wikipedia.orgchemeurope.com Subsequent rearomatization can be achieved through methods like treatment with elemental sulfur at high temperatures, followed by decarboxylation. wikipedia.org

Ullmann Reaction for Polynitro-Derivatives of 1-Phenylnaphthalene

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, serves as a method for synthesizing biaryl compounds like 1-phenylnaphthalene and its derivatives. iitk.ac.inbyjus.com This reaction is particularly notable for its application in the synthesis of polynitro-derivatives, where nitro groups can activate the aryl halide for coupling.

Research has demonstrated the preparation of several polynitro-1-phenylnaphthalene compounds using this approach. For instance, 1-(2',4',6'-trinitrophenyl)naphthalene, also known as 1-picrylnaphthalene, was synthesized by reacting picryl chloride with iodonaphthalene at temperatures between 150-160°C. The activating effect of the nitro groups is evident in the synthesis of other derivatives. The preparation of an ortho-nitro-derivative showed a 60% yield, significantly higher than the 5% yield for the corresponding p-mononitrophenyl derivative, highlighting the electronic influence of the nitro group's position. Dinitro-derivatives, such as 1-(2',6'-dinitrophenyl)naphthalene, have also been successfully prepared from the corresponding bromide at a relatively mild temperature of 120°C, with yields around 35%.

The reaction conditions and yields for these Ullmann couplings can vary based on the specific reactants and the degree of nitration.

Table 1: Examples of Ullmann Reaction for Polynitro-1-phenylnaphthalene Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodocyclohexane | Picryl Chloride | 1-(2',4',6'-trinitrophenyl)naphthalene | 150-160°C, 1.5 hours | Not specified | |

| Bromo-derivative | --- | o-nitro-derivative | Not specified | 60% | |

| Bromo-derivative | --- | p-mononitrophenyl derivative | 240-245°C, 6 hours | 5% | |

| Dinitro-derivative | --- | Dinitro-derivatives | Not specified | ~35% | |

| Bromo-derivative | --- | 1-(2',6'-Dinitrophenyl)naphthalene | 120°C | Not specified |

Conversion of α-Arylidene β-Benzoyl Propionic Acids

A versatile method for constructing the 1-phenylnaphthalene skeleton involves the cyclization of α-arylidene β-benzoyl propionic acids. thepharmajournal.comasianpubs.org This multi-step synthesis begins with a Perkin condensation between an aromatic aldehyde and β-benzoyl propionic acid, which yields an α-arylidene-γ-phenyl-∆,β-butenolide. scholarsresearchlibrary.comderpharmachemica.com Subsequent cleavage of this butenolide intermediate with alcoholic sodium carbonate affords the key precursor, α-arylidene-β-benzoyl propionic acid. scholarsresearchlibrary.comderpharmachemica.com

The crucial step is the acid-catalyzed cyclization of this keto acid. Treatment with strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at elevated temperatures (e.g., 100°C) induces an intramolecular reaction. asianpubs.org This process, involving enolization and subsequent dehydration, closes the ring to form the naphthalene system, yielding a 1-phenylnaphthoic acid. asianpubs.org If the carboxylic acid is first converted to its methyl ester, for example by using diazomethane (B1218177) (CH₂N₂), the same cyclization procedure yields a 1-phenyl-3-carbomethoxy naphthalene. asianpubs.org

This methodology allows for the synthesis of various substituted 1-phenylnaphthalenes by choosing appropriately substituted starting materials (aromatic aldehydes and β-benzoyl propionic acids). For example, the synthesis of 1-p-tolyl-7-methyl-naphthalene-2:3-dicarboxylic acid has been reported, demonstrating the route's applicability to compounds directly related to this compound. rsc.orgrsc.org

Table 2: Synthesis of 1-Phenylnaphthalene Derivatives from α-Arylidene β-Benzoyl Propionic Acid

| Precursor | Reagent/Condition | Product | Reference |

|---|---|---|---|

| α-Arylidene β-benzoyl propionic acid | conc. H₂SO₄ or PPA, 100°C, 1 hr | 1-Phenyl naphthoic acid | asianpubs.org |

| Methyl α-arylidene β-benzoyl propionate | PPA or conc. H₂SO₄ | 1-Phenyl-3-carbomethoxy naphthalene | asianpubs.org |

| β-Benzoyl propionic acid & Veratraldehyde | Acetic anhydride, Pyridine; then aq. NaOH | α-Veratralidene β-benzoyl propionic acid | asianpubs.org |

Reactivity and Reaction Mechanisms of 7 Methyl 1 Phenylnaphthalene Systems

Isomerization Phenomena

Isomerization represents a fundamental reaction pathway for phenylnaphthalene systems, particularly under thermal stress. The conversion between different isomers is a key consideration in high-temperature applications where chemical stability is paramount.

Thermal Isomerization of 1-Phenylnaphthalene (B165152) to 2-Phenylnaphthalene (B165426)

Research into the thermal stability of 1-phenylnaphthalene, often considered as a high-temperature heat transfer fluid, has shown that it undergoes isomerization to 2-phenylnaphthalene. ornl.govornl.gov Static heating tests have demonstrated that this conversion becomes notable at elevated temperatures. For instance, when heated steadily at 450°C for one week, a measurable amount of 1-phenylnaphthalene converts to its 2-phenylnaphthalene isomer. ornl.govaimspress.com This isomerization process occurs without the immediate formation of breakdown products, suggesting a rearrangement of the phenyl group on the naphthalene (B1677914) core. ornl.gov The synthesis of 1-phenylnaphthalene for these studies is often achieved via a modified Suzuki-Miyaura coupling reaction, yielding a product of high purity, with 2-phenylnaphthalene being a common minor impurity. ornl.govornl.gov

Conditions Affecting Isomerization Equilibrium in High-Temperature Applications

The equilibrium between 1-phenylnaphthalene and 2-phenylnaphthalene is significantly influenced by temperature and duration of heating. While isomerization is observed at 450°C, increasing the temperature to 500°C leads to further reactions, including the formation of fluoranthene (B47539) and other products. ornl.govornl.gov At these higher temperatures, the reaction system proceeds slowly and does not appear to reach thermodynamic equilibrium even after one or two weeks of continuous heating. ornl.gov

In dynamic environments, such as a high-temperature loop for concentrating solar power (CSP), this isomerization has practical consequences. ornl.govunt.edu The 2-phenylnaphthalene isomer has a higher melting point than 1-phenylnaphthalene. ornl.gov In a loop with temperature gradients, this can lead to the condensation and solidification of 2-phenylnaphthalene and other byproducts onto cooler surfaces, potentially clogging channels and diminishing the system's performance and lifetime. ornl.govaimspress.comunt.edu Prolonged heating experiments over several months are considered necessary to fully investigate the slow kinetics and establish the chemical equilibrium conditions. ornl.gov

Table 1: Thermal Stability and Isomerization of 1-Phenylnaphthalene

| Temperature | Duration | Observations | Source |

|---|---|---|---|

| Up to 400°C | - | No significant chemical change observed. | ornl.gov |

| 450°C | 1 Week (Static) | Isomerization to 2-phenylnaphthalene observed; no breakdown products. | ornl.govornl.govaimspress.com |

| 500°C | 1 Week (Static) | Conversion to fluoranthene and other products; equilibrium not reached. | ornl.govornl.gov |

| Up to 450°C | Loop Testing | Slow isomerization and degradation; higher melting point byproducts condensed on cooler surfaces. | aimspress.comunt.edu |

Photoreactivity

The introduction of a 1-phenylnaphthalene moiety into larger molecular systems can impart unique photochemical properties. These properties are driven by the absorption of light, leading to excited states that can undergo structural rearrangements and produce transient intermediates.

Multistate Photochromism in 1-Phenylnaphthalene-Bridged Imidazole (B134444) Dimers

A novel class of bridged imidazole dimers incorporating a 1-phenylnaphthalene linker has been synthesized and shown to exhibit unique multistate photochromism. acs.orgnih.govresearchgate.net This phenomenon involves the interconversion between several distinct, stable isomers upon exposure to light. Specifically, two stable, colorless 1,2'-isomers (denoted A and B) can be photochemically isomerized into a colorless 2,2'-isomer. acs.orgacs.org These isomers are stable at room temperature and can be almost entirely converted to the 2,2'-isomer through light irradiation. nih.gov The system also includes colored isomers that can be accessed thermally from the 2,2'-isomer at elevated temperatures. acs.orgresearchgate.net This behavior, where light irradiation causes a shift between colorless forms, is a unique example of negative photochromism. acs.org

Formation of Biradical Intermediates in Photoisomerization Processes

The photochemical isomerization from the 1,2'-isomers to the 2,2'-isomer proceeds through a short-lived biradical intermediate. acs.orgnih.govresearchgate.net This biradical is generated via the homolytic cleavage of the C–N bond between the two imidazole rings following photoexcitation. acs.org Laser flash photolysis studies have identified this transient species, which has a half-life of approximately 180 nanoseconds at 25°C. acs.orgnih.govresearchgate.net The biradical is a key intermediate in the potential energy landscape of the system, and its formation and subsequent radical recombination reactions dictate the isomerization pathway. acs.org The major product from the recombination of the biradical is the 2,2'-isomer, explaining the direction of the photochemical process. acs.org The transient biradical can be trapped by molecular oxygen, providing further evidence for its existence. nih.gov

Table 2: Isomers and Intermediates in 1-Phenylnaphthalene-Bridged Imidazole Dimer System

| Species | Type | Properties | Role in Mechanism | Source |

|---|---|---|---|---|

| 1,2'-Isomers (A and B) | Stable Isomer | Colorless, stable at room temperature. | Starting material for photochemical isomerization. | acs.orgnih.gov |

| 2,2'-Isomer | Stable Isomer | Colorless, stable at room temperature. | Photoproduct from 1,2'-isomers; thermally reverts to 1,2'-isomers via colored isomer. | acs.orgacs.org |

| Biradical | Transient Intermediate | Short-lived (t1/2 = 180 ns at 25°C). | Formed by photocleavage; recombines to form mainly the 2,2'-isomer. | acs.orgnih.govresearchgate.net |

| Colored Isomer | Stable Isomer | Colored, stable at room temperature. | Intermediate in the thermal back-reaction from the 2,2'-isomer to the 1,2'-isomers. | acs.orgnih.gov |

Electrophilic Aromatic Substitution Reactions

Like other polynuclear aromatic hydrocarbons, phenylnaphthalenes undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The mechanism involves the attack of the π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion or σ-complex, followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

In naphthalene systems, electrophilic attack preferentially occurs at the 1-position (α-position) rather than the 2-position (β-position). uomustansiriyah.edu.iq This preference is due to the greater stability of the carbocation intermediate formed by α-attack, which has more resonance structures that preserve one intact benzene (B151609) ring. uomustansiriyah.edu.iq

For 1-phenylnaphthalene, the substitution pattern is influenced by both the existing phenyl group and the fused ring system. Studies on the sulfonation of 1-phenylnaphthalene using sulfur trioxide (SO₃) in dichloromethane (B109758) show that substitution occurs on the naphthalene ring, not the appended phenyl ring. researchgate.net The initial sulfonation product is the 4-sulfonic acid derivative. Subsequent sulfonation leads to a mixture of 6- and 7-sulfonic acid derivatives. researchgate.net

The synthesis of specific derivatives like 7-methyl-1-phenylnaphthalene relies on established synthetic routes that often involve electrophilic substitution steps. cdnsciencepub.com One such synthesis starts with the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640). The resulting keto acid is reduced, and the acid chloride is then cyclized using a Lewis acid catalyst (an intramolecular Friedel-Crafts reaction) to form 7-methyl-α-tetralone. Reaction with phenylmagnesium bromide followed by dehydration and dehydrogenation yields the final this compound product. cdnsciencepub.com

Nitration Studies of 1-Phenylnaphthalene and Related Compounds

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. In the case of 1-phenylnaphthalene and its derivatives, the position of nitration is governed by the electronic properties and steric hindrance imposed by the substituent groups.

Nitration of 2-phenylnaphthalene has been shown to yield 1-nitro-2-phenylnaphthalene. rsc.org Further studies on related systems, such as the nitration of 1,1'-binaphthyl, have resulted in the formation of multiple dinitro-derivatives, highlighting the complexity of these reactions. The introduction of a methyl group, as in this compound, further influences the regioselectivity of the nitration reaction. The methyl group is an activating group, donating electron density to the naphthalene ring system and making it more susceptible to electrophilic attack.

| Compound | Nitrating Agent | Major Product(s) |

| 2-Phenylnaphthalene | Nitric Acid | 1-Nitro-2-phenylnaphthalene rsc.org |

| 1,1'-Binaphthyl | Various | Fourteen total dinitro-derivatives identified |

| 1-Picrylnaphthalene | Not specified | Nitration occurs on the naphthalene moiety |

Analysis of Steric and Electronic Factors Influencing Regioselectivity

The regioselectivity of electrophilic substitution in substituted naphthalenes is a balance between electronic directing effects and steric hindrance. In 1-phenylnaphthalene, the phenyl group can influence the electron density of the naphthalene core. However, non-planar arrangements between the aryl groups, as seen in 1,1'-binaphthyl and 1-phenylnaphthalene, can reduce this electronic interaction.

For this compound, the methyl group at the 7-position electronically activates the ring. The incoming electrophile, such as the nitronium ion (NO₂⁺), will preferentially attack positions that are electronically enriched and sterically accessible. The presence of a substituent, even a relatively small one like a methyl group, can sterically hinder attack at adjacent positions. mnstate.edu In general, electron-donating groups direct electrophiles to ortho and para positions, while electron-withdrawing groups direct them to the meta position. mnstate.eduaiinmr.com The interplay of these factors dictates the final product distribution in the nitration of substituted phenylnaphthalenes.

Radical Reaction Pathways

Radical reactions provide alternative pathways for the transformation and growth of aromatic systems, particularly in environments like plasmas and combustion.

Hydrocarbon Growth via Ion-Molecule Reactions with Naphthyl Cations

Studies have shown that naphthyl cations (C₁₀H₇⁺) can react with neutral molecules like benzene to form larger hydrocarbon structures. nih.govaip.org These ion-molecule reactions are crucial for understanding the formation of complex polycyclic aromatic hydrocarbons in various environments. aip.orgunitn.it The reaction between the naphthyl cation and benzene proceeds through the formation of a long-lived association product, which is believed to be a protonated phenylnaphthalene. nih.gov This adduct can then undergo further reactions.

Experimental and theoretical investigations have demonstrated that the naphthylium ion can act as an electrophile, adding to the π-system of benzene in a barrierless reaction. nih.govaip.org This process is highly exothermic. nih.gov The resulting adduct, C₁₆H₁₃⁺, is a key intermediate in the growth of larger aromatic species. nih.gov

| Reactants | Major Ionic Products | Significance |

| Naphthyl cation (C₁₀H₇⁺) + Benzene (C₆H₆) | C₁₆H₁₃⁺, C₁₆H₁₂⁺, C₁₅H₁₀⁺ | Demonstrates C-C coupling and hydrocarbon growth nih.govaip.org |

| Biphenylium cation (C₁₂H₉⁺) + Benzene (C₆H₆) | C₁₈H₁₅⁺, C₁₈H₁₃⁺, C₁₇H₁₂⁺, C₈H₇⁺ | Extends understanding of growth to larger systems aip.org |

Fragmentation Patterns and Methyl Radical Loss from Adducts

The adducts formed from ion-molecule reactions can undergo fragmentation, leading to a variety of smaller ionic and neutral species. uni-saarland.de A significant fragmentation pathway for the C₁₆H₁₃⁺ adduct, formed from the reaction of naphthyl cation and benzene, is the loss of a methyl radical (CH₃) to produce the C₁₅H₁₀⁺ radical cation. nih.gov

Theoretical calculations have elucidated the mechanism for this methyl loss. It involves an intramolecular electrophilic addition followed by hydrogen shifts and ring-opening steps, ultimately leading to the exothermic elimination of a methyl radical from the part of the adduct originating from benzene. nih.gov It is also possible for the methyl group to be lost from the naphthyl portion of the molecule, although this pathway is endoergic. nih.gov The study of these fragmentation patterns is essential for interpreting mass spectrometry data of complex hydrocarbon mixtures and for understanding the chemical evolution of these species. libretexts.org

Spectroscopic and Structural Characterization of 7 Methyl 1 Phenylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Methyl-1-phenylnaphthalene, both ¹H and ¹³C NMR provide distinct information about the arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Multiplicities

The phenyl group protons and the naphthalene (B1677914) ring protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the naphthalene core will exhibit complex splitting patterns (multiplets, doublets, and singlets) due to coupling with adjacent protons. The single methyl group attached to the naphthalene ring at the C7 position will appear as a sharp singlet in the aliphatic region, expected around δ 2.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m, d, s |

| Methyl (-CH₃) | ~2.5 | s |

Predicted data is based on analogous structures and general principles of NMR spectroscopy. wiley-vch.dersc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 17 distinct carbon signals are expected, as the molecule is asymmetrical. The signals can be categorized into those from the phenyl ring, the naphthalene core, and the methyl group.

The aromatic carbons are expected to resonate in the downfield region of the spectrum, typically between δ 120 and 145 ppm. libretexts.org The specific chemical shifts are influenced by the substitution pattern. The carbon atom to which the phenyl group is attached (C1) and the carbon bearing the methyl group (C7), as well as the other quaternary carbons in the naphthalene ring, are expected to have distinct chemical shifts compared to the protonated carbons. wiley-vch.de The methyl carbon will appear in the upfield region, typically around δ 20-25 ppm. rsc.org The integration of ¹³C NMR signals is not typically proportional to the number of carbon atoms. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H & C-C | 120 - 145 |

| Methyl (-CH₃) | 20 - 25 |

Predicted data is based on analogous structures and established chemical shift ranges. wiley-vch.dersc.orglibretexts.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Electron Impact (EI) Mass Spectrometry Fragmentation Patterns

Under Electron Impact (EI) ionization, this compound is expected to undergo fragmentation. A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This would result in a fragment ion with a mass-to-charge ratio (m/z) of 203. Further fragmentation of the aromatic system could lead to the loss of acetylene (B1199291) (C₂H₂) or other small neutral molecules, which is a common pattern for polycyclic aromatic hydrocarbons. cdnsciencepub.com

Identification of Molecular Ions and Characteristic Daughter Ions

The molecular formula of this compound is C₁₇H₁₄, giving it a molecular weight of approximately 218.29 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 218. This peak is expected to be prominent due to the stability of the aromatic system.

The most characteristic daughter ion would be the [M-15]⁺ ion at m/z 203, corresponding to the loss of the methyl group. This fragment is often a stable tropylium-like cation. For comparison, the mass spectrum of the parent compound, 1-phenylnaphthalene (B165152) (C₁₆H₁₂), shows a strong molecular ion peak at m/z 204. nih.govnist.gov

Table 3: Predicted EI Mass Spectrometry Data for this compound

| m/z | Ion Identity | Notes |

|---|---|---|

| 218 | [M]⁺• | Molecular Ion |

| 203 | [M - CH₃]⁺ | Loss of a methyl radical |

Predicted data based on molecular structure and known fragmentation patterns of related aromatic compounds. cdnsciencepub.comnih.govnist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. libretexts.org The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

Stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic rings will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org C-H bending vibrations also provide structural information. Out-of-plane C-H bending bands for substituted naphthalenes appear in the 675-900 cm⁻¹ region and can sometimes be used to infer the substitution pattern. libretexts.org

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | -CH₃ |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 900 - 675 | C-H Bend | Aromatic (out-of-plane) |

Predicted data based on characteristic IR absorption frequencies for aromatic hydrocarbons. libretexts.orguniroma1.itpressbooks.pub

Vibrational Analysis and Functional Group Identification

The vibrational spectrum of this compound, obtainable through techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a unique fingerprint of its molecular structure. By analyzing the vibrational modes, key functional groups and structural features can be identified. The spectrum is dominated by vibrations of the naphthalene core, the phenyl substituent, and the methyl group.

The primary vibrational modes include:

Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) exhibits symmetric and asymmetric stretching vibrations, which are expected around 2960 cm⁻¹ and 2846 cm⁻¹, respectively. researchgate.net For the closely related compound 1-methylnaphthalene (B46632), asymmetric CH₃ stretching bands have been assigned at 2994 and 2967 cm⁻¹, with symmetric stretching at 2909 and 2905 cm⁻¹. researchgate.net

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and naphthalene rings are observed in the 1600-1400 cm⁻¹ region. These bands are characteristic of the aromatic system.

In-plane and Out-of-plane C-H Bending: These bending vibrations provide information about the substitution pattern of the aromatic rings and are found at lower frequencies.

Skeletal Vibrations: The complex vibrations of the entire carbon skeleton occur at various frequencies and contribute to the unique pattern of the spectrum.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can provide complementary information to FTIR. usda.gov For instance, the C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum. In studies of polycyclic aromatic hydrocarbons (PAHs) with phenyl side groups, it has been noted that certain C-H out-of-plane vibrations of the phenyl group are consistently found around 695 cm⁻¹.

A data table summarizing the expected vibrational frequencies for this compound based on data from similar compounds is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3100 - 3000 | General Aromatic Cmpds. |

| Asymmetric Methyl C-H Stretch | ~2967 | 1-Methylnaphthalene researchgate.net |

| Symmetric Methyl C-H Stretch | ~2905 | 1-Methylnaphthalene researchgate.net |

| Aromatic C=C Stretch | 1600 - 1400 | General Aromatic Cmpds. |

| Phenyl Ring C-H Out-of-plane Bend | ~695 | Phenyl-PAHs |

| Naphthalene Ring Skeletal Vibrations | Various | Naphthalene Derivatives |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, measured by UV-Vis spectroscopy, is characterized by intense absorptions in the ultraviolet region. These absorptions arise from the promotion of electrons from bonding (π) and non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals. The extensive conjugated π-electron system of the phenylnaphthalene moiety acts as a chromophore, responsible for the absorption of UV radiation.

The UV-Vis spectrum is expected to exhibit multiple absorption bands, which are characteristic of π → π* transitions. researchgate.net These transitions are generally of high intensity. The presence of the methyl group as an auxochrome can cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent 1-phenylnaphthalene molecule, and may also affect the intensity of the absorption bands.

For comparison, the UV-Vis spectrum of 1,3-butadiene, a simple conjugated system, shows a maximum absorption (λmax) at 217 nm. upi.edu More complex aromatic systems like benzene (B151609) exhibit absorption bands at approximately 184, 204, and 254 nm. upi.edu For phenylnaphthalene derivatives, the absorption spectra are expected to be more complex and shifted to longer wavelengths due to the extended conjugation. For instance, a study on various substituted 1-naphthoic acids showed that the band positions are related to the electronic transitions between molecular orbitals. A dissertation study on 7-(bromomethyl)-1-phenylnaphthalene provides a reference for the expected spectral region of absorption. uni-halle.de

The expected electronic transitions for this compound are summarized in the table below.

| Transition Type | Orbital Change | Expected Wavelength Region | Notes |

| π → π* | HOMO to LUMO | UV Region (200-400 nm) | High intensity, characteristic of the conjugated aromatic system. researchgate.net |

This table is interactive. Users can filter by transition type.

Chromatographic Techniques

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. It is widely used for assessing the purity of synthetic batches and for separating it from its isomers. thermofisher.com The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The retention time of this compound in a GC system is dependent on its boiling point and its interaction with the stationary phase. Different isomers of methyl-phenylnaphthalene will likely have slightly different retention times, allowing for their separation and quantification. For instance, a study on methyl-phenylnaphthalenes highlighted the utility of GC in their separation. chemicalbook.com In the pyrolysis-GC/MS analysis of polymeric materials, 1-methylnaphthalene and 2-methylnaphthalene (B46627) were identified with distinct retention times. researchgate.net

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides their mass spectra, which aids in their identification. The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of methyl groups and fragmentation of the aromatic rings.

A typical GC method for the analysis of phenylnaphthalene derivatives would involve an injector temperature of around 250°C and a temperature-programmed oven. rsc.org

| Parameter | Typical Value/Condition | Reference |

| Column Type | Capillary column (e.g., Elite-1, Rtx-17) | rsc.org |

| Carrier Gas | Helium | acs.org |

| Injector Temperature | 250 °C | rsc.org |

| Oven Temperature Program | Ramped, e.g., 150-270°C at 15°C/min | rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | thermofisher.com |

This interactive table allows users to see typical GC parameters.

High-performance liquid chromatography (HPLC) is another essential technique for the analysis and purification of this compound. researchgate.net Unlike GC, HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally unstable. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for the separation of aromatic hydrocarbons.

The retention of this compound in a reversed-phase HPLC system is determined by its hydrophobicity. The separation from other related compounds and impurities is achieved by optimizing the mobile phase composition, flow rate, and column temperature. For example, an HPLC method for the analysis of 1-phenylnaphthalene uses a C18 column with a mobile phase of acetonitrile and water with a small amount of acid. sielc.com

HPLC can be used for both analytical purposes, such as determining the concentration of the compound in a sample, and for preparative purposes to isolate pure this compound from a reaction mixture. Detection is typically achieved using a UV detector, which is highly sensitive to aromatic compounds.

A representative HPLC method for a related compound is detailed in the table below.

| Parameter | Condition | Reference Compound |

| Column | C18 (e.g., 150 × 4.6 mm, 3.5 µm) | Phenylnaphthalene derivative ekb.eg |

| Mobile Phase | Acetonitrile/0.1% formic acid (e.g., 65:35) | Phenylnaphthalene derivative ekb.eg |

| Detection | UV (Diode Array Detector) | researchgate.net |

| Flow Rate | 0.75 - 1.5 mL/min | researchgate.netrsc.org |

This interactive table outlines a typical HPLC setup.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

X-ray Diffraction Studies

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature. However, the principles of X-ray crystallography can be applied to predict its solid-state structure.

Studies on related molecules, such as 1-methylnaphthalene and other substituted naphthalenes, have been conducted. For instance, X-ray analysis of liquid 1-methylnaphthalene has provided insights into its molecular arrangement and packing. scirp.org Furthermore, X-ray structures of various substituted phenylnaphthalenes have been determined, revealing the dihedral angles between the phenyl and naphthalene ring systems. researchgate.net For 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the dihedral angle between the naphthalene ring system and the dimethylphenyl ring is 65.24°. researchgate.net It is expected that in this compound, the phenyl and naphthalene rings would also be twisted relative to each other to minimize steric hindrance.

Crystal Structure Determination of Naphthalene Derivatives

The determination of the crystal structure of naphthalene derivatives, such as this compound, is primarily accomplished through single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

The phenyl group at the 1-position is typically twisted out of the plane of the naphthalene ring due to steric hindrance with the hydrogen atom at the 8-position. The degree of this dihedral angle is a key structural parameter. The methyl group at the 7-position, while less sterically demanding, can influence the local packing environment and participate in weak C-H···π interactions, further stabilizing the crystal structure.

Table 1: Representative Crystal Data for a Substituted Naphthalene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.270 (3) |

| b (Å) | 20.285 (4) |

| c (Å) | 12.125 (3) |

| β (°) | 101.021 (4) |

| Volume (ų) | 3203.7 (12) |

| Z | 4 |

This data is representative of a substituted naphthalene and is for illustrative purposes. iucr.org

Liquid Phase Structural Analysis via X-ray Diffraction

While X-ray diffraction is most commonly associated with crystalline solids, it can also be applied to liquids to obtain information about the short-range order and average intermolecular distances. In the liquid phase, the long-range order of the crystalline state is lost, but some degree of local structure is maintained due to intermolecular forces.

For aromatic hydrocarbons in the liquid phase, X-ray diffraction patterns typically show broad, diffuse peaks rather than the sharp reflections observed for crystals. The position of the main diffraction peak provides information about the average distance between neighboring molecules. For this compound, the diffraction pattern would be expected to show features characteristic of the packing of the naphthalene and phenyl rings.

The analysis of the radial distribution function, derived from the diffraction data, can provide more detailed insights into the average distances between different atomic pairs. This allows for the characterization of the preferred orientation of neighboring molecules in the liquid state. The presence of the methyl and phenyl substituents would influence these local arrangements.

Due to the lack of specific experimental data for this compound, Table 2 presents typical intermolecular distances that might be observed for related aromatic hydrocarbons in the liquid phase, as determined by X-ray diffraction.

Table 2: Representative Intermolecular Distances in Liquid Aromatic Hydrocarbons

| Interaction Type | Average Distance (Å) |

|---|---|

| Naphthalene-Naphthalene (π-π stacking) | 3.5 - 4.0 |

| Naphthalene-Phenyl | 4.0 - 5.0 |

| Methyl-Aromatic Ring (C-H···π) | 3.0 - 3.5 |

These values are typical for aromatic liquids and serve as an illustration.

Computational and Theoretical Investigations of 7 Methyl 1 Phenylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic nature and energetic landscape of aromatic molecules.

The electronic structure of 7-methyl-1-phenylnaphthalene is fundamentally based on that of 1-phenylnaphthalene (B165152), which consists of two fused aromatic rings (naphthalene) attached to a phenyl group. The introduction of a methyl group at the 7-position of the naphthalene (B1677914) core introduces subtle but important electronic modifications.

Computational studies on the parent 1-phenylnaphthalene molecule, often using methods like DFT with the B3LYP functional (DFT-B3LYP/6-31G*), have been performed to optimize its structure and analyze its molecular orbitals. acs.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's electronic behavior, including its reactivity and spectroscopic properties. For 1-phenylnaphthalene, the HOMO and LUMO are delocalized across the π-system of the entire molecule.

The methyl group at the 7-position in this compound is known to be an electron-donating group through an inductive effect. nih.gov This donation of electron density is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. A smaller energy gap generally implies greater reactivity and can lead to a bathochromic (red) shift in the UV-Visible absorption spectrum. nih.gov Studies on other methylated polycyclic aromatic hydrocarbons (PAHs) have consistently shown such red shifts upon alkylation. nih.gov

Table 1: Calculated Electronic Properties of 1-Phenylnaphthalene

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Not explicitly stated, but UV λmax calculated | DFT-B3LYP/6-31G* | |

| Calculated λmax | 269.2 nm | DFT-B3LYP/6-31G* |

Note: The presence of a methyl group at the 7-position of 1-phenylnaphthalene is anticipated to slightly increase the λmax value due to its electron-donating nature.

Theoretical calculations can be used to model the reaction mechanisms and energy profiles for the synthesis of substituted phenylnaphthalenes. For instance, the synthesis of related α-arylnaphthalenes has been studied, providing plausible mechanisms that could be computationally investigated for this compound. uhmreactiondynamics.org A computational study on the dimerization of phenylacetylene (B144264) to form 1-phenylnaphthalene showed that the presence of a copper catalyst significantly lowers the activation energy by approximately 41 kcal/mol, demonstrating the power of computational analysis in understanding catalytic processes. acs.org

For the synthesis of this compound, a key step would likely involve a cross-coupling reaction or a cyclization process. Quantum chemical calculations could be employed to:

Determine the transition state geometries and energies for key reaction steps.

Evaluate the relative stability of intermediates.

Analyze the regioselectivity of the reaction, explaining why substitution occurs at specific positions.

Electronic Structure Elucidation and Molecular Orbitals

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are governed by steric and intermolecular forces.

A key structural feature of 1-phenylnaphthalene and its derivatives is the dihedral angle between the planes of the naphthalene and phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogen of the phenyl group and the hydrogen at the 8-position of the naphthalene ring.

Computational studies on 1-phenylnaphthalene have determined this dihedral angle to be approximately 58-60°. nist.gov The energy barrier for the rotation of the phenyl group around the C-C bond connecting it to the naphthalene ring has been calculated to be significant, on the order of 52.92 kcal/mol for 1-phenylnaphthalene.

Table 2: Conformational Properties of 1-Phenylnaphthalene

| Property | Calculated/Experimental Value | Method/Condition | Reference |

|---|---|---|---|

| Phenyl-Naphthyl Dihedral Angle | (58 ± 4)° | Ab-initio calculation | nist.gov |

| Phenyl-Naphthyl Dihedral Angle | (60.2 ± 0.2)° | Computation | nist.gov |

The aggregation behavior of aromatic molecules is largely governed by non-covalent interactions, particularly π-π stacking. solubilityofthings.com These interactions are crucial in determining the physical properties of the material, such as melting point, boiling point, and solubility. solubilityofthings.com The extended aromatic system of this compound makes it a prime candidate for significant π-π stacking interactions in the solid state and in concentrated solutions.

Conformational Analysis and Steric Hindrance Evaluations

Thermodynamic Property Predictions

Computational chemistry offers methods to predict the thermodynamic properties of molecules, which are essential for process design and understanding chemical equilibria. The properties of alkylated naphthalenes are known to depend on the number and structure of the alkyl groups. issuu.com

For 1-phenylnaphthalene, a comprehensive study has been conducted to determine its thermodynamic properties through both experimental measurements (like adiabatic heat-capacity calorimetry and combustion calorimetry) and computational methods. researchgate.net Excellent agreement was found between the experimental and calculated ideal-gas entropies, validating the computational approach. researchgate.net

Table 3: Experimentally Determined Thermodynamic Properties of 1-Phenylnaphthalene

| Property | Value | Condition | Reference |

|---|---|---|---|

| Mole-fraction purity | 0.9993 | - | researchgate.net |

| Triple-point temperature | 316.36 K | - | researchgate.net |

Note: The thermodynamic properties of this compound would be expected to be slightly different from those of 1-phenylnaphthalene due to the contribution of the methyl group. For example, the heat capacity and entropy would be higher.

Enthalpies of Formation and Reaction Energies

The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. For complex organic molecules like methyl-substituted phenylnaphthalenes, these values can be determined through experimental methods like combustion calorimetry or estimated with high accuracy using computational approaches. nist.govresearchgate.net

Quantum chemical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVDZ, are commonly employed to calculate the enthalpies of formation for various phenylnaphthalene isomers. researchgate.net These calculations often involve using isodesmic or homodesmotic reactions, where bond types are conserved on both sides of a hypothetical reaction, to reduce systematic errors and improve accuracy. ucsb.edu While specific computational studies detailing the enthalpy of formation for this compound are not prevalent in the reviewed literature, the methodologies are well-established from studies on related compounds like 1-phenylnaphthalene and 2-phenylnaphthalene (B165426). nist.govosti.gov Reaction energies for processes such as isomerization or decomposition can also be calculated by determining the energy difference between reactants, products, and transition states on the potential energy surface. ucsb.edu

Table 1: Representative Gas-Phase Enthalpies of Formation for Related Aromatic Compounds Note: This table provides context based on related structures; specific experimental or calculated values for this compound are not available in the cited sources.

| Compound | Formula | Enthalpy of Formation (kJ·mol⁻¹) | Method |

| Naphthalene | C₁₀H₈ | 150.6 ± 1.5 | Experimental |

| 1-Methylnaphthalene (B46632) | C₁₁H₁₀ | 103.9 ± 1.4 | Experimental nist.gov |

| Biphenyl | C₁₂H₁₀ | 182.0 ± 0.7 | Experimental |

| 1-Phenylnaphthalene | C₁₆H₁₂ | 239.3 ± 3.4 | Experimental nist.gov |

| 2-Phenylnaphthalene | C₁₆H₁₂ | 234.3 ± 3.6 | Experimental nist.gov |

Thermal Stability Predictions in Various Environments

Computational methods are instrumental in predicting the thermal stability of polycyclic aromatic hydrocarbons (PAHs), which is critical for applications such as high-temperature heat transfer fluids. researchgate.netornl.gov Studies on 1-phenylnaphthalene have shown that it can undergo isomerization and degradation at high temperatures (e.g., 450-500°C). researchgate.netornl.gov Theoretical models can predict the activation energies for such isomerization processes and potential decomposition pathways. researchgate.net

For this compound, computational analysis would involve mapping the potential energy surface to identify the lowest energy pathways for reactions like methyl group migration, isomerization to other methyl-phenylnaphthalene structures, or cleavage of the phenyl-naphthalene or methyl-naphthalene bonds. The stability would be assessed by calculating the Gibbs free energies of activation for these potential reactions. libretexts.org While specific theoretical predictions for this compound are not detailed in the available literature, studies on similar PAHs indicate that the substitution pattern significantly influences thermal stability. ornl.govnih.gov The presence and position of the methyl group would be expected to affect the electronic structure and bond strengths within the molecule, thereby influencing its behavior at elevated temperatures.

Spectroscopic Property Simulations

Theoretical calculations are widely used to predict and interpret spectroscopic data, providing a powerful link between molecular structure and experimental observation.

Predicted NMR and UV-Vis Spectra

NMR Spectra: Computational software can predict ¹H and ¹³C NMR spectra with considerable accuracy. chemaxon.com The calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (e.g., B3LYP functional). nih.gov The predicted chemical shifts are obtained by calculating the magnetic shielding tensors for the optimized molecular geometry. nih.gov

For this compound, a theoretical ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons on both the naphthalene and phenyl rings. The methyl protons would appear as a singlet in the typical alkyl-aromatic region (around 2.3-2.5 ppm). libretexts.org The aromatic protons would present as a complex series of multiplets in the 7.0-8.0 ppm range. libretexts.org Similarly, predicted ¹³C NMR spectra would provide chemical shifts for each unique carbon atom in the molecule.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts (δ) for this compound Note: These are estimated ranges based on general principles and data for similar compounds. Specific calculated values require dedicated computational analysis.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.5 | Singlet |

| Aromatic (Ar-H) | ~7.2 - 8.0 | Multiplets |

UV-Vis Spectra: The electronic absorption spectra of PAHs are characterized by intense π → π* transitions. libretexts.org Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis spectra. dntb.gov.ua The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to absorption intensity). upi.edu For this compound, the predicted UV-Vis spectrum would likely show several absorption bands characteristic of the phenylnaphthalene chromophore, similar to those observed for 1-phenylnaphthalene. researchgate.net The position and intensity of these bands can be subtly influenced by the electronic effects of the methyl substituent. libretexts.org

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

A critical aspect of computational spectroscopy is the validation of theoretical models against experimental data. dntb.gov.ua By comparing calculated spectra with those measured experimentally, researchers can confirm structural assignments and refine computational methodologies.

For a molecule like this compound, this process would involve:

Synthesizing and purifying the compound.

Measuring its experimental ¹H NMR, ¹³C NMR, and UV-Vis spectra.

Performing theoretical calculations (e.g., GIAO-DFT for NMR, TD-DFT for UV-Vis) on the optimized geometry of the molecule.

Comparing the predicted chemical shifts, coupling constants, and absorption maxima with the experimental values.

Good agreement between theoretical and experimental data provides strong evidence for the correct structural assignment. nih.gov Discrepancies can point to environmental effects (like solvent interactions not fully captured by the model) or the presence of multiple conformers. nih.gov While literature provides experimental ¹H NMR data for the related isomer 2-Methyl-1-phenyl-naphthalene, a direct correlation for the 7-methyl isomer is contingent upon obtaining its specific experimental and theoretical data. rsc.org Studies on other substituted PAHs have successfully used this combined approach to assign structures and understand spectroscopic features. dntb.gov.ua

Q & A

Q. What are the established synthetic routes for 7-Methyl-1-phenylnaphthalene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the phenyl and methyl groups onto the naphthalene backbone. Key factors include catalyst selection (e.g., palladium for cross-coupling), solvent polarity, and temperature control. For example, optimizing stoichiometry and using anhydrous conditions can mitigate side reactions like over-alkylation. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Similar methodologies for methylnaphthalene derivatives are documented in systematic reviews .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms regioselectivity. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection assesses purity. For instance, aromatic proton signals in ¹H NMR between δ 7.2–8.5 ppm are indicative of naphthalene derivatives, while methyl groups appear as singlets near δ 2.4–2.6 ppm .

Q. What in vitro models are recommended for preliminary toxicity screening of this compound?

Methodological Answer: Human cell lines (e.g., HepG2 for hepatic effects, BEAS-2B for respiratory toxicity) are commonly used. Assays include MTT for cytotoxicity, ROS detection for oxidative stress, and Comet assays for genotoxicity. Dose-response curves should span 0.1–100 µM, with controls for solvent interference. Comparative studies on methylnaphthalenes highlight mitochondrial dysfunction as a key endpoint .

Advanced Research Questions

Q. How can computational methods predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates log Kow (octanol-water partition coefficient) to estimate bioaccumulation. Molecular dynamics simulations model interactions with biological membranes. Quantitative Structure-Activity Relationship (QSAR) models, trained on methylnaphthalene data, predict half-lives in soil/water. For example, methyl groups increase hydrophobicity, potentially elevating bioaccumulation risks .

Q. What strategies reconcile contradictory toxicity data between in vitro and in vivo studies for this compound?

Methodological Answer: Cross-species metabolic differences (e.g., cytochrome P450 activity) must be accounted for. Use pharmacokinetic modeling to extrapolate in vitro doses to in vivo equivalents. Systematic reviews recommend assessing risk of bias (e.g., randomization, blinding) and confidence ratings (high/moderate/low) for conflicting studies. Meta-analyses of methylnaphthalene toxicity datasets can identify confounding variables like exposure duration .

Q. What advanced analytical techniques quantify trace-level this compound in environmental matrices?

Methodological Answer: Solid-phase microextraction (SPME) paired with GC-MS achieves detection limits <1 ppb in air/water. For complex matrices (e.g., soil), accelerated solvent extraction (ASE) followed by tandem MS (MS/MS) enhances specificity. Isotope dilution with ¹³C-labeled internal standards improves accuracy. Method validation should follow EPA guidelines, as outlined in toxicological profiles for related PAHs .

Q. How do substituent positions (methyl and phenyl) influence the photostability and reactive oxygen species (ROS) generation of this compound?

Methodological Answer: Time-resolved spectroscopy (e.g., transient absorption) measures triplet-state lifetimes, correlating with ROS production. Substituent electron-donating/-withdrawing effects alter HOMO-LUMO gaps, impacting photodegradation rates. Comparative studies on 1- vs. 2-methylnaphthalenes show steric hindrance from phenyl groups reduces oxidation susceptibility .

Data Integration & Methodological Rigor

Q. What frameworks ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document synthetic protocols in detail (e.g., reaction time, catalyst loading) using platforms like PubChem Lab. For toxicity testing, follow OECD guidelines (e.g., TG 403 for acute inhalation). Collaborative studies, as seen in ATSDR profiles, standardize data extraction and bias assessment .

Q. How can systematic review methodologies address gaps in this compound research?

Methodological Answer: Implement PRISMA guidelines for literature screening: (1) Define inclusion criteria (e.g., species, exposure routes), (2) Use databases (PubMed, TOXCENTER) with tailored search strings (e.g., "naphthalene derivatives AND toxicity"), (3) Conduct full-text reviews with risk-of-bias questionnaires (e.g., randomization, blinding). ATSDR’s 8-step process (problem formulation to hazard identification) is a model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.